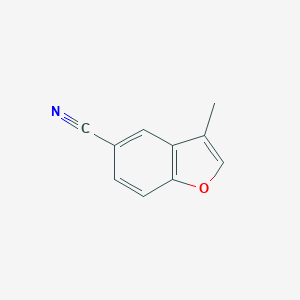

3-Methylbenzofuran-5-carbonitrile

Descripción

3-Methylbenzofuran-5-carbonitrile is a heterocyclic organic compound featuring a benzofuran core substituted with a methyl group at the 3-position and a nitrile (-CN) group at the 5-position. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and enhanced stability from the aromatic benzofuran system.

Propiedades

Número CAS |

150612-64-9 |

|---|---|

Fórmula molecular |

C10H7NO |

Peso molecular |

157.17 g/mol |

Nombre IUPAC |

3-methyl-1-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C10H7NO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3 |

Clave InChI |

PHFUQWIZTIRSOS-UHFFFAOYSA-N |

SMILES |

CC1=COC2=C1C=C(C=C2)C#N |

SMILES canónico |

CC1=COC2=C1C=C(C=C2)C#N |

Sinónimos |

5-Benzofurancarbonitrile, 3-methyl- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations: 3-Methylbenzofuran-5-carboxylic Acid

Key Differences :

- Functional Group : The carboxylic acid (-COOH) in 3-Methylbenzofuran-5-carboxylic acid (CAS 501892-99-5) contrasts with the nitrile (-CN) in the target compound.

- Physicochemical Properties :

- Solubility : The carboxylic acid derivative is more polar and likely exhibits higher water solubility compared to the nitrile, which has weaker dipole interactions .

- Stability : The nitrile group may confer greater thermal stability, reducing susceptibility to decarboxylation or hydrolysis under acidic/basic conditions .

- Applications: Carboxylic acids are common intermediates in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drugs), whereas nitriles are often utilized in agrochemicals or as precursors for amines and tetrazoles via nucleophilic substitutions .

Table 1: Comparison of Functional Group Impact

| Property | 3-Methylbenzofuran-5-carbonitrile | 3-Methylbenzofuran-5-carboxylic Acid |

|---|---|---|

| Functional Group | -CN | -COOH |

| Polarity | Moderate | High |

| Thermal Stability | High | Moderate (prone to decarboxylation) |

| Typical Applications | Agrochemicals, synthesis intermediates | Pharmaceuticals, organic synthesis |

Structural Analogues in Pharmaceutical Research

Spirobenzofuran Derivatives

The spiro compound 2-amino-7′-chloro-4′,6′-dimethoxy-5-methyl-3′,7-dioxo-5,7-dihydro-3′H,4H-spiro[benzo[b]thiophene-6,2′-benzofuran]-3-carbonitrile () shares the nitrile group but incorporates a complex spiro architecture with chlorine and methoxy substituents. Key comparisons include:

- Synthetic Complexity : The spiro derivative requires multi-step synthesis involving thiophene and benzofuran fusion, whereas 3-Methylbenzofuran-5-carbonitrile likely follows simpler routes (e.g., Friedel-Crafts alkylation followed by nitrile introduction).

Indole-Substituted Dihydrofuran Carbonitriles

The compound (2H)-trans-5-Benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile () features a dihydrofuran core with indole and benzoyl groups. Contrasts with 3-Methylbenzofuran-5-carbonitrile include:

- Ring Saturation : The dihydrofuran ring in ’s compound increases conformational flexibility, whereas the fully aromatic benzofuran in the target compound offers rigidity, influencing pharmacokinetic properties like metabolic stability.

- Substituent Effects : The indole moiety may interact with biological targets via π-π stacking or hydrogen bonding, whereas the methyl group in 3-Methylbenzofuran-5-carbonitrile primarily contributes to steric effects and lipophilicity .

Pesticide-Related Benzofuran Derivatives

Carbamate pesticides such as 3-hydroxycarbofuran and 3-ketocarbofuran () share the benzofuran core but feature carbamate (-OCONH-) functional groups. Key distinctions:

- Metabolic Stability : The nitrile group in 3-Methylbenzofuran-5-carbonitrile may resist hydrolysis better than carbamates, which are prone to enzymatic degradation.

- Toxicity Profile : Carbamates act as acetylcholinesterase inhibitors, while nitriles might exhibit different modes of action (e.g., disrupting electron transport chains in pests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.